![molecular formula C12H14N2O3S B2381926 Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate CAS No. 515861-15-1](/img/structure/B2381926.png)

Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

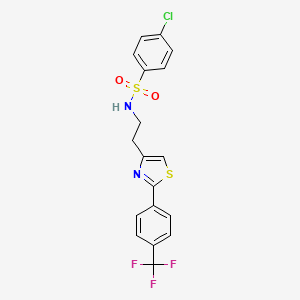

“Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate” is a chemical compound with the molecular formula C12H14N2O3S . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring substituted with a propyl group at the 5-position and a cyanoacetyl amino group at the 2-position. The thiophene ring is also substituted with a methyl carboxylate group at the 3-position .Physical and Chemical Properties Analysis

This compound has a molecular weight of 266.32 . Additional physical and chemical properties are not specified in the available resources .Scientific Research Applications

1. Fluorescence Properties

Research on related compounds such as Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate has been conducted, focusing on their synthesis, structural characterization, and novel fluorescence properties. These studies are crucial for understanding the potential applications of Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate in fields like fluorescence-based sensing and imaging technologies Guo Pusheng, 2009.

2. Synthesis Methods

A variety of synthesis methods have been explored for thiophene derivatives. For instance, the Gewald reaction has been employed to synthesize alkyl 2-amino-4-isobutylthiophene-3-carboxylates, highlighting the versatility and utility of such synthetic routes. These methods are relevant to the synthesis of this compound and can impact its production and availability for research and industrial purposes M. Gütschow, H. Schröter, G. Kuhnle, K. Eger, 1996.

3. Pharmaceutical Intermediates

Compounds such as Methyl-3-aminothiophene-2-carboxylate, closely related to the compound , are recognized as key intermediates in organic synthesis, medicine, dyes, and pesticides. The crystal structure and computational studies of these compounds provide valuable insights into their potential applications as pharmaceutical intermediates Y. Tao, Li-gang Han, A. Sun, Kexi Sun, Qian Zhang, Wanqiang Liu, Jianbin Du, Zhaojun Liu, 2020.

4. Dye Synthesis

The synthesis and application of related thiophene derivatives in the creation of dyes, particularly for polyester fibers, have been researched. This suggests potential uses of this compound in the textile industry, particularly in dye synthesis with specific fastness properties O. Iyun, K. Bello, O. Abayeh, A. Jauro, F. Shode, 2015.

Safety and Hazards

Properties

IUPAC Name |

methyl 2-[(2-cyanoacetyl)amino]-5-propylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-3-4-8-7-9(12(16)17-2)11(18-8)14-10(15)5-6-13/h7H,3-5H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYVSQHFHWKMHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(S1)NC(=O)CC#N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2381846.png)

![1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2381847.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2381851.png)

![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2381853.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2381857.png)

![Methyl 2-{[(3-hydroxy-6,7-dimethyl-1,2-dihydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2381859.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-nitrobenzamide hydrochloride](/img/structure/B2381863.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2381865.png)

![3-(4-bromophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2381866.png)